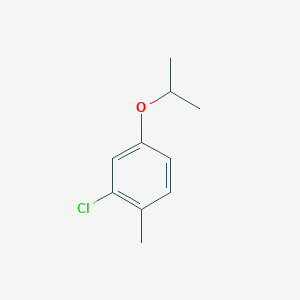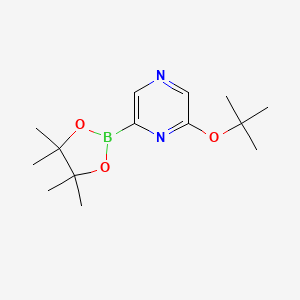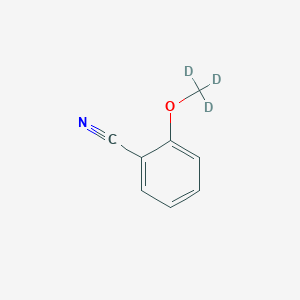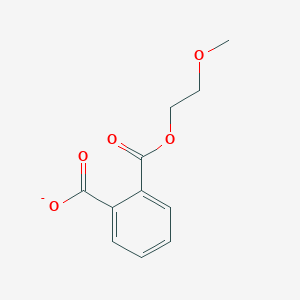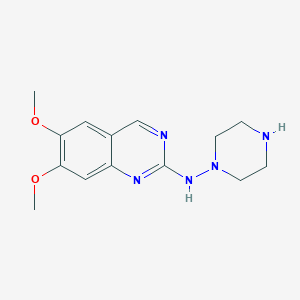
6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-N-(1-piperazinyl)-2-quinazolinamine is a chemical compound with the molecular formula C14H19N5O2. It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinazoline and piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3).
Reaction Steps: The 6,7-dimethoxyquinazoline is reacted with piperazine under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-N-(1-piperazinyl)-2-quinazolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-N-(1-piperazinyl)-2-quinazolinamine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anti-tumor activity.
Biology: The compound is used in biological studies to understand its mechanism of action and its effects on cellular processes.
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinazoline: Another quinazoline derivative with similar structural features but different biological activities.
4,6,7-Substituted Quinazoline Derivatives: These compounds have substitutions at different positions on the quinazoline ring and exhibit varying degrees of anti-tumor activity.
Uniqueness
6,7-Dimethoxy-N-(1-piperazinyl)-2-quinazolinamine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit tyrosine kinases and induce apoptosis makes it a promising candidate for further development as an anti-cancer agent .
Properties
Molecular Formula |
C14H19N5O2 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
6,7-dimethoxy-N-piperazin-1-ylquinazolin-2-amine |
InChI |
InChI=1S/C14H19N5O2/c1-20-12-7-10-9-16-14(17-11(10)8-13(12)21-2)18-19-5-3-15-4-6-19/h7-9,15H,3-6H2,1-2H3,(H,16,17,18) |
InChI Key |
VYOFIWXUHWOWQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC(=N2)NN3CCNCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



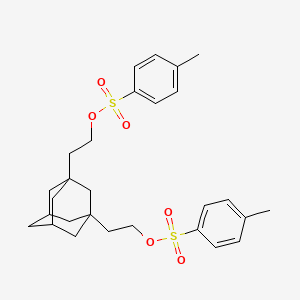


![N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B14033060.png)


